Titanium lactate

Description

Nomenclature and Chemical Classification of Titanium Lactate (B86563) Complexes

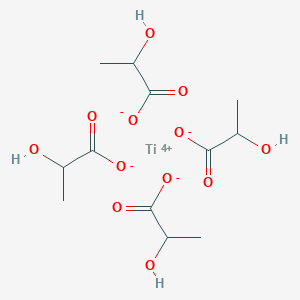

The term "titanium lactate" does not refer to a single, simple salt but encompasses a range of coordination complexes where the titanium center is in the +4 oxidation state. The lactate ion (C₃H₅O₃⁻), derived from lactic acid, typically acts as a bidentate ligand, coordinating to the titanium ion through the oxygen atoms of both the carboxylate and the hydroxyl groups. This chelation contributes to the stability of the complexes. researchgate.net

Several distinct this compound complexes have been identified and are used in research and industry. The nomenclature can be complex due to the various possible structures, including monomeric, dimeric, and oligomeric forms, as well as the presence of other ligands like hydroxide (B78521) or ammonium (B1175870) ions. researchgate.net The most prominent among these are Titanium(IV) tetralactate and Titanium(IV) bis(ammonium lactato)dihydroxide.

Below is a data table outlining the key nomenclature and identifiers for common this compound complexes.

| Compound Name | Common Synonyms | Molecular Formula | CAS Number |

| Titanium(IV) lactate | Titanium tetralactate; Titanium(4+) tetrakis(2-hydroxypropanoate) | C₁₂H₂₀O₁₂Ti | 14814-02-9, 79533-80-5, 14678-53-6 researchgate.netmdpi.commdpi.comresearchgate.net |

| Titanium(IV) bis(ammonium lactato)dihydroxide | TiBALDH; Ammonium titanate lactate; Dihydroxybis(ammonium lactato)titanium(IV) | C₆H₁₈N₂O₈Ti | 65104-06-5 acs.orgmdpi.comnih.gov |

| Diammonium tris(2-hydroxypropionato)titanate(IV) | Ammonium trilactatotitanate(IV) | (NH₄)₂[Ti(C₃H₄O₃)₃] | Not specified |

This table is interactive. Click on the headers to sort the data.

Historical Context of Academic Research on this compound

The history of this compound in academic and industrial chemistry shows a gradual evolution from a niche industrial chemical to a key precursor in advanced materials science.

Early Industrial Use : One of the earliest documented applications of a this compound compound was as a mordant in the leather industry, where it was known by the trade name "corrichrome". mdpi.com This early use highlighted its ability to interact with organic materials, a property rooted in its coordination chemistry.

Mid-20th Century and Early Biomedical Studies : The broader field of organotitanium chemistry developed throughout the 20th century. By the 1980s, research into the biocompatibility of titanium metal for medical implants was well underway. Some studies from this era investigated the effects of various metal particles on human cells, including fibroblasts, which showed that pure titanium and its alloys exhibited no significant toxicity, as measured by indicators like lactate dehydrogenase release. acs.org While not focused directly on soluble this compound complexes, this work established the general biological inertness of titanium, paving the way for future biomedical applications of its compounds.

Pivotal Research in the 21st Century : A significant turning point in the academic study of this compound occurred in the early 2000s. A 2004 study by Kakihana et al. reported the synthesis and detailed crystal structure of a stable, water-soluble complex, diammonium tris(2-hydroxypropionato)titanate(IV). researchgate.net This research was crucial as it provided a clear structural understanding and demonstrated the compound's suitability as a precursor for sol-gel processes, offering a more controllable alternative to highly reactive titanium alkoxides. researchgate.net

Modern Era of Materials Synthesis : Following this foundational work, academic interest in this compound complexes, particularly Titanium(IV) bis(ammonium lactato)dihydroxide (TiBALDH), surged. Researchers began to extensively use these compounds as stable, water-soluble precursors to synthesize a wide array of titanium dioxide (TiO₂) nanostructures, including anatase, brookite, and rutile phases. mdpi.comd-nb.info Studies have explored their use in hydrothermal synthesis, electrospinning, and other methods to create materials for photocatalysis, dye-sensitized solar cells, and biomedical coatings. mdpi.com Concurrently, research has delved into the complex solution equilibrium of TiBALDH, revealing that it often coexists with TiO₂ nanoparticles, an equilibrium that can be shifted by factors like concentration and pH. researchgate.net

General Significance in Advanced Materials Chemistry

The importance of this compound in advanced materials chemistry stems almost entirely from its role as a superior precursor for titanium-based materials, especially titanium dioxide (TiO₂). Its chemical properties offer distinct advantages over traditional precursors like titanium tetra-isopropoxide (TTIP) or titanium tetrachloride (TiCl₄).

Key Advantages as a Precursor:

Water Solubility and Stability : this compound complexes are notably soluble and stable in water at neutral pH. mdpi.com This contrasts sharply with titanium alkoxides, which hydrolyze and precipitate uncontrollably upon contact with moisture. This stability allows for homogenous aqueous solutions, enabling more controlled and reproducible synthesis protocols. mdpi.com

Controlled Hydrolysis : The lactate ligands chelate the titanium ion, moderating its reactivity. researchgate.net This allows for controlled hydrolysis and condensation reactions, which are the fundamental steps in sol-gel and hydrothermal synthesis. This control makes it possible to precisely engineer the size, morphology, and crystallinity of the resulting TiO₂ nanoparticles. mdpi.comd-nb.info

Applications in Materials Synthesis: The use of this compound as a precursor has led to significant research findings and applications across various domains of materials science.

| Application Area | Research Findings |

| Photocatalysis | Used to synthesize TiO₂ nanostructures with high surface area and specific crystal facets (e.g., anatase), enhancing the photocatalytic degradation of environmental pollutants like 4-chlorophenol. |

| Solar Cells | Employed in the hydrothermal synthesis of anatase TiO₂ nanocrystals of tunable sizes, which are used to construct the photoanodes in high-efficiency dye-sensitized solar cells (DSSCs). |

| Biomaterials & Cosmetics | Serves as a precursor for creating biocompatible TiO₂ coatings on medical implants. It is also used in the hydrothermal synthesis of layered titanium phosphates with UV-protective properties for cosmetic applications. |

| Polymerization Catalysis | Titanium complexes with lactate-type ligands have been investigated as catalysts for the ring-opening polymerization of cyclic esters, such as lactide, to produce biodegradable polymers like polylactic acid (PLA). |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure of Parent

Properties

CAS No. |

14814-02-9 |

|---|---|

Molecular Formula |

C12H20O12Ti |

Molecular Weight |

404.15 g/mol |

IUPAC Name |

2-hydroxypropanoate;titanium(4+) |

InChI |

InChI=1S/4C3H6O3.Ti/c4*1-2(4)3(5)6;/h4*2,4H,1H3,(H,5,6);/q;;;;+4/p-4 |

InChI Key |

AIFLGMNWQFPTAJ-UHFFFAOYSA-J |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ti+4] |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ti+4] |

Other CAS No. |

79533-80-5 14678-53-6 14814-02-9 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Titanium Lactate

Solution-Based Synthesis Routes for Titanium Lactate (B86563)

Solution-based methods offer a versatile and controllable approach to the synthesis of titanium lactate and its derivatives. These methods typically involve the reaction of a titanium precursor with lactic acid in a suitable solvent, allowing for precise control over the stoichiometry and reaction conditions to yield products with desired properties.

Reaction Pathways of Titanium(IV) Precursors with Lactic Acid

The synthesis of this compound complexes often begins with the reaction between a titanium(IV) precursor and lactic acid. Common titanium(IV) precursors include titanium alkoxides, such as titanium isopropoxide (TTIP) and titanium ethylate (TEOT), and titanium halides, like titanium tetrachloride (TiCl₄). ontosight.aiontosight.ainih.gov Lactic acid, an α-hydroxy carboxylic acid, acts as a chelating ligand, which can stabilize the titanium precursor against rapid hydrolysis. nih.govnih.gov

The reaction with titanium alkoxides typically proceeds through the displacement of the alkoxide groups by the lactate ligands. researchgate.net For instance, the reaction of titanium isopropoxide with lactic acid can be catalyzed to produce polylactide, indicating the formation of titanium-lactate intermediates. researchgate.netnih.gov The general mechanism involves the coordination of the lactate's hydroxyl and carboxyl groups to the titanium center, forming a more stable chelate ring structure. This increased stability is crucial for controlling subsequent reactions. units.it

When titanium tetrachloride is used, the reaction with lactic acid results in the formation of titanium(IV) lactate and hydrochloric acid. ontosight.aiwikipedia.org This reaction is often carried out in the presence of a base to neutralize the liberated HCl. ontosight.ai The resulting this compound complex, also referred to as titanium tetralactate, features a central titanium atom bonded to four lactate ions. ontosight.ai The coordination chemistry is versatile, with lactate potentially acting as a monodentate or bidentate ligand. researchgate.net

A commercially available and water-soluble precursor, titanium(IV) bis(ammonium lactato) dihydroxide (TiBALDH), is noted for its stability in aqueous solutions due to the chelating effect of the lactate group. units.itrsc.orgresearchgate.net This stability makes it a preferred precursor for biomimetic synthesis of TiO₂. rsc.orgrsc.org Research suggests that TiBALDH exists in equilibrium with various this compound complexes and even TiO₂ nanoparticles in solution. rsc.orgrsc.org

The following table summarizes common titanium(IV) precursors and their reaction characteristics with lactic acid.

| Titanium(IV) Precursor | Typical Reaction Conditions | Key Features of the Reaction Pathway |

| Titanium Isopropoxide (TTIP) | Reaction with lactic acid, often with a catalyst. researchgate.netnih.gov | Displacement of isopropoxide groups by lactate ligands, forming stable intermediates. researchgate.net |

| Titanium Ethylate (TEOT) | Mixed with ethanol (B145695) and lactic acid at room temperature. nih.gov | Lactic acid acts as a chelating agent to reduce hydrolysis reactivity. nih.govresearchgate.net |

| Titanium Tetrachloride (TiCl₄) | Reaction with lactic acid, often in the presence of a base. ontosight.airesearchgate.net | Forms titanium(IV) lactate and HCl; the base neutralizes the acid. ontosight.ai |

| Titanium Diisopropoxide Bis(acetylacetonate) | Mixed with lactic acid and aged before adding to a basic solution. nih.gov | Lactic acid stabilizes the precursor against rapid hydrolysis in basic media. nih.gov |

Controlled Hydrolysis and Condensation Techniques

Controlled hydrolysis and condensation are critical steps in converting this compound precursors into titanium-based materials like titanium dioxide (TiO₂). The lactate ligands play a key role in moderating the reactivity of the titanium center, preventing the rapid and uncontrolled precipitation that is common with highly reactive precursors like titanium alkoxides. units.ituctm.edu

The rate of hydrolysis and condensation can be finely tuned by controlling several experimental parameters. The addition of a controlled amount of water to a solution of a this compound precursor initiates the hydrolysis process, where lactate or remaining alkoxide groups are replaced by hydroxyl groups. mdpi.com Subsequent condensation reactions between these hydroxyl groups or between hydroxyl and remaining lactate/alkoxide groups lead to the formation of Ti-O-Ti bridges, which are the building blocks of titanium oxide networks. scholaris.ca

A proposed mechanism suggests that the hydrolysis of a this compound complex can be initiated by the addition of a strong acid or base, which facilitates the removal of the lactate group. scholaris.ca This allows for the formation of Ti-O-Ti linkages and the subsequent nucleation and growth of TiO₂ particles. scholaris.ca It has also been hypothesized that a layer of lactic acid can adsorb onto the surface of the newly formed particles. scholaris.ca

The stability of the precursor is a significant factor. For example, titanium(IV) bis(ammonium lactato) dihydroxide (TiBALDH) is relatively stable in aqueous solutions, which allows for more controlled hydrolysis, often triggered by changes in pH or temperature. units.itrsc.org

Sol-Gel Processing Utilizing this compound as a Titanium Source

The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic and glass materials from a chemical solution, or "sol," that acts as a precursor for an integrated network, or "gel," of discrete particles or network polymers. encyclopedia.pubmdpi.com this compound is an effective precursor in sol-gel synthesis due to the stabilizing effect of the lactate ligand, which helps to control the hydrolysis and condensation rates of the titanium precursor. nih.govencyclopedia.pubmdpi.com This control is essential for producing homogeneous gels and, ultimately, high-quality TiO₂ materials with tailored properties. encyclopedia.pubresearchgate.net

The general steps in a sol-gel process involving this compound include:

Preparation of a solution containing the this compound precursor. encyclopedia.pub

Controlled hydrolysis and condensation reactions initiated by the addition of water and a catalyst (acid or base). encyclopedia.pubmdpi.com

Gelation, where the sol transitions into a solid-like gel network. encyclopedia.pub

Aging and drying of the gel to remove the solvent. encyclopedia.pub

Calcination (thermal treatment) to remove organic residues and induce crystallization of the desired TiO₂ phase. encyclopedia.pub

Templated Sol-Gel Synthesis Approaches

Templating methods in sol-gel synthesis utilize organic molecules or supramolecular assemblies as structure-directing agents to create materials with controlled porosity and morphology. encyclopedia.pubacs.org These templates can be "soft," such as surfactants and block copolymers, or "hard," like polymer spheres or biological structures.

In the context of this compound, soft templating is a common approach. For instance, surfactants like Pluronic F127 can be used in an evaporation-induced self-assembly (EISA) process. encyclopedia.pub In a typical EISA synthesis, a titanium precursor is mixed with the surfactant in a solvent. As the solvent evaporates, the precursor and surfactant co-assemble into a mesostructured composite. Subsequent removal of the surfactant template, usually by calcination, leaves behind a mesoporous TiO₂ network. encyclopedia.pub

Biological templates have also been employed. For example, the M13 bacteriophage, a rod-shaped virus, has been used to control the condensation of a titanium precursor in a sol-gel process, leading to the formation of mesopores whose diameter can be tuned by adjusting the reaction pH. encyclopedia.pub Proteins and other biomolecules can also serve as templates in aqueous systems for the synthesis of TiO₂ from stable precursors like TiBALDH. rsc.orgrsc.org Lauryl lactyl lactate has been used as a biodegradable and inexpensive additive to control the size of inorganic clusters in the sol-gel synthesis of mesoporous TiO₂. encyclopedia.pubbme.hu

Influence of pH and Concentration on Gelation Kinetics

The kinetics of the gelation process in sol-gel synthesis using this compound are strongly influenced by both pH and the concentration of the reactants. rsc.orgnih.govrsc.org These parameters dictate the rates of hydrolysis and condensation, which in turn determine the structure and properties of the resulting gel. rsc.org

Influence of pH: The pH of the sol-gel system is a critical factor. nih.govacs.org Generally, the gelation time is pH-dependent. nih.govifpenergiesnouvelles.fr For systems involving this compound precursors like TiBALDH, basic pH conditions tend to promote condensation reactions, leading to the formation of a gel containing anatase nanoparticles. rsc.orgrsc.org In contrast, acidic conditions can lead to the formation of monodisperse anatase nanoparticles without immediate gelation. rsc.orgrsc.org At very low pH, the formation of the rutile phase of TiO₂ can be favored as more water molecules bind to the titanium center, promoting corner-sharing assembly of the TiO₆ octahedra. units.it Conversely, at higher pH, an increase in OH groups favors edge-sharing, which is characteristic of the anatase structure. units.it The gelation rate often decreases as the pH decreases in some colloidal systems. acs.org However, for certain polymer-crosslinker systems, the gelation time has been observed to increase with higher pH values. ifpenergiesnouvelles.fr

Influence of Concentration: The concentration of the this compound precursor also plays a crucial role. rsc.org Studies on TiBALDH have shown that at higher concentrations, intermolecular interactions can lead to the formation of larger polymeric this compound complexes. rsc.orgrsc.org Dilution with water can reverse these interactions, resulting in smaller particles. rsc.orgrsc.org The gelation time can also be affected by the concentration of the crosslinker; for example, with a Ti(IV) tartrate crosslinker, an optimal concentration exists beyond which a less efficient crosslinking occurs due to the formation of polynuclear titanium complexes. ifpenergiesnouvelles.fr The pH at which a gel forms can also depend on the TiBALDH concentration. rsc.org

The following table summarizes the general effects of pH and concentration on the sol-gel process with titanium-based precursors.

| Parameter | Effect on Hydrolysis/Condensation | Effect on Gel Structure and Phase |

| Low pH (Acidic) | Generally accelerates hydrolysis but can slow condensation. rsc.org | Favors formation of linear or weakly branched polymers; can promote rutile phase formation. units.it |

| High pH (Basic) | Accelerates both hydrolysis and condensation. rsc.org | Leads to more highly branched, particulate clusters; often favors anatase phase formation. units.itrsc.org |

| High Precursor Concentration | Can lead to faster gelation due to increased proximity of reacting species. rsc.org | May result in a denser gel network; can favor polymer formation in some systems. rsc.orgrsc.org |

| Low Precursor Concentration | Slower gelation times. ifpenergiesnouvelles.fr | Can lead to more open, porous structures. |

Vapor Deposition Techniques Employing this compound Precursors

Vapor deposition techniques are processes where a thin film of material is deposited onto a substrate from the vapor phase. While common precursors for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of titanium dioxide include titanium tetrachloride and titanium isopropoxide, the use of this compound as a precursor is less documented but holds potential. researchgate.netunive.itresearchgate.netmdpi.comresearchgate.net

Chemical Vapor Deposition (CVD) involves the reaction or decomposition of gaseous precursors on a heated substrate to form a solid film. researchgate.net Aerosol-Assisted CVD (AACVD) is a variant where a solution of the precursor is aerosolized and transported to the heated substrate. researchgate.netunive.it This technique does not require high temperatures or pressures to volatilize the precursor, making it suitable for thermally sensitive or low-volatility compounds. researchgate.netunive.it While not explicitly detailed for this compound, complexes of titanium isopropoxide with ligands like acetylacetone (B45752) have been used in AACVD to produce nanostructured TiO₂ coatings. unive.it Given the chelating nature of lactate, this compound could potentially serve as a precursor in similar AACVD processes. The direct vapor-phase condensation of lactic acid esters to lactide over TiO₂/SiO₂ catalysts has been studied, indicating the viability of vapor-phase reactions involving lactate-related compounds. dntb.gov.ua

Atomic Layer Deposition (ALD) is a surface-controlled layer-by-layer process that allows for the deposition of conformal thin films with atomic-level precision. researchgate.netnih.govliverpool.ac.uk The process involves sequential, self-limiting surface reactions. nih.gov ALD is of interest for creating metal-oxide nanostructures. acs.org Precursors for ALD need to be volatile and thermally stable at the deposition temperature. google.com While common titanium precursors for ALD include TiCl₄ and titanium alkoxides, research into new precursors is ongoing to improve deposition processes. mdpi.comnih.govrsc.org Organic solvents like ethyl lactate are sometimes used in ALD precursor compositions for direct liquid injection processes. google.com The investigation of this compound itself as a primary ALD precursor is an area for potential future research, particularly for applications requiring biocompatible coatings. nih.gov The development of heteroleptic titanium precursors with linked ligands is an active area of research to enhance thermal stability and reactivity for ALD. rsc.org

Mist Chemical Vapor Deposition (CVD) Protocols

Mist Chemical Vapor Deposition (Mist CVD) is an advanced thin-film deposition technique that utilizes ultrasonically atomized mist particles of a precursor solution. This method is particularly advantageous for its ability to operate under atmospheric pressure and its compatibility with water-soluble precursors, making this compound an ideal candidate for fabricating titanium-based films.

In a typical Mist CVD process, an aqueous solution containing a water-soluble this compound complex is placed in an ultrasonic atomizer. researchgate.net The atomizer generates a fine mist of precursor droplets, which are then transported by a carrier gas, such as nitrogen, onto a heated substrate. researchgate.netmdpi.com As the mist droplets approach the hot substrate, they undergo evaporation and thermal decomposition (pyrolysis), leading to the formation of a dense and smooth thin film on the substrate surface. researchgate.netmdpi.com

The properties of the resulting film, such as crystallinity and morphology, are highly dependent on several process parameters. Key parameters that can be controlled in Mist CVD protocols are summarized in the table below.

| Parameter | Influence on Deposition Process | Typical Values/Ranges |

| Deposition Temperature | Significantly affects the decomposition of the precursor and the crystallinity of the film. Higher temperatures generally improve crystallinity. | 300 °C - 400 °C mdpi.comnih.gov |

| Precursor Concentration | Influences the film's morphology and crystallinity. Lower concentrations can lead to better crystallinity. | Varies based on solvent and desired film thickness. |

| Carrier Gas Flow Rate | Controls the transport of the mist to the substrate, affecting deposition rate and uniformity. | Specific to reactor design. |

| Solvent Composition | The choice of solvent (e.g., water, ethanol, methanol) affects mist generation and precursor stability. kochi-tech.ac.jp | Aqueous solutions are common for this compound. researchgate.net |

Research has demonstrated the successful preparation of spinel Li4Ti5O12 thin films using a Mist CVD process with an aqueous solution of a water-soluble this compound complex and lithium nitrate (B79036). researchgate.net The resulting films were dense, smooth, and approximately 500 nm thick. researchgate.net While many studies on Mist CVD of titania use precursors like titanium tetraisopropoxide, the fundamental principles of mist generation, transport, and thermal decomposition on the substrate surface are analogous. mdpi.comnih.gov The use of water-soluble and stable this compound offers a significant advantage by simplifying the precursor solution preparation and avoiding the use of volatile organic compounds.

Nanofiber Fabrication via Electrospinning with this compound Precursors

Electrospinning is a versatile and widely used technique for producing nanofibers from a variety of materials, including polymers and composites. The use of water-soluble this compound precursors, such as titanium(IV) bis(ammonium lactato)dihydroxide (TiBALDH), has enabled the fabrication of titania-based nanofibers through aqueous electrospinning processes. d-nb.infomdpi.com This approach is advantageous as it avoids the use of harsh organic solvents often required for other titanium precursors.

The general procedure involves preparing a spinning solution by mixing an aqueous solution of a this compound precursor with a polymer solution. Poly(vinyl alcohol) (PVA) and polyvinylpyrrolidone (B124986) (PVP) are commonly used polymers due to their water solubility and ability to form fibers. d-nb.inforesearchgate.net The key steps and parameters in the electrospinning process are detailed below.

| Step/Parameter | Description | Research Findings |

| Spinning Solution | A mixture of a polymer (e.g., PVP, PVA) and a this compound precursor (e.g., TiBALDH) in a suitable solvent system (e.g., water, ethanol, acetic acid). d-nb.infomdpi.com | A typical solution might contain 20 mass% PVP dissolved in a 1:1 mixture of acetic acid and ethyl alcohol, mixed with an aqueous solution of TiBALDH. d-nb.info |

| Applied Voltage | A high voltage is applied to the solution, creating a charged jet that is drawn towards a collector. | 20-25 kV d-nb.infomdpi.com |

| Flow Rate | The rate at which the solution is fed through the syringe needle. | 1 mL h⁻¹ d-nb.infomdpi.com |

| Collector Distance | The distance between the needle tip and the collector screen. | 15 cm mdpi.com |

| Calcination | The as-spun hybrid nanofibers are heated at high temperatures to remove the polymer and convert the this compound precursor into crystalline TiO₂ nanofibers. mdpi.comresearchgate.net | Annealing at 600 °C is a common temperature to remove the polymer and form crystalline TiO₂. mdpi.com |

Studies have successfully produced hybrid nanofibers of poly(vinyl alcohol) and this compound. d-nb.inforesearchgate.net Subsequent calcination of these hybrid fibers leads to the formation of titanium carbide (TiC) or titanium dioxide (TiO₂) nanofibers, depending on the furnace atmosphere. researchgate.net Similarly, TiO₂ nanofibers have been prepared by electrospinning a mixture of PVP and TiBALDH. d-nb.info The concentration of the titanium precursor in the spinning solution is a critical parameter that can be adjusted to control the properties of the resulting fibers. d-nb.info After annealing, the resulting composite nanofibers can consist of TiO₂ in its anatase form. mdpi.com

Hydrothermal and Solvothermal Syntheses from this compound Precursors

Hydrothermal and solvothermal methods are widely employed for synthesizing crystalline nanomaterials from solutions under elevated temperature and pressure. These techniques are particularly effective for producing various titanium dioxide polymorphs and other titanates when using this compound as a precursor, owing to its high stability and solubility in aqueous and some non-aqueous media. mdpi.commdpi.com

Hydrothermal synthesis involves a reaction in an aqueous solution within a sealed, heated container (autoclave). sci-hub.se this compound complexes, such as titanium(IV) bis(ammonium lactate) dihydroxide (TiBALDH), are frequently used as the titanium source. mdpi.comsci-hub.se The process allows for precise control over the size, morphology, and crystal structure of the resulting nanoparticles by tuning reaction parameters like temperature, pH, precursor concentration, and the use of additives. nih.govrsc.org For instance, barium titanate (BaTiO₃) nanocubes have been synthesized hydrothermally using TiBALDH as the titanium source at temperatures around 220 °C. rsc.org

Solvothermal synthesis is similar to the hydrothermal method but uses a non-aqueous solvent. mdpi.com This can influence the reaction pathways and the properties of the final product. In the context of titanium-based materials, the addition of lactic acid to a solvothermal reaction mixture containing a titanium precursor like titanium(IV) isopropoxide in ethanol has been shown to be beneficial. psu.edursc.org The presence of lactic acid can lead to less crystalline samples with higher surface areas. psu.edursc.org

The table below summarizes key parameters for these synthesis methods.

| Synthesis Method | Precursor Example | Solvent | Additives | Typical Temperature | Product Example |

| Hydrothermal | This compound complex researchgate.net | Water | Urea (B33335), NH₄H₂PO₄ mdpi.com | 180-220 °C rsc.orgmdpi.com | Brookite, Anatase TiO₂ mdpi.com |

| Hydrothermal | TiBALDH rsc.org | Water | Oleic acid, tert-butylamine (B42293) rsc.org | 220 °C rsc.org | BaTiO₃ nanocubes rsc.org |

| Solvothermal | Titanium(IV) isopropoxide psu.edu | Ethanol | Lactic acid, Cerium(III) nitrate psu.edu | 240 °C rsc.org | Ce-doped anatase TiO₂ rsc.org |

These methods leverage the chelating properties of the lactate ligand, which can control the hydrolysis and condensation rates of the titanium precursor, thereby guiding the nucleation and growth of specific crystalline phases and morphologies.

One of the significant advantages of using this compound precursors in hydrothermal and solvothermal synthesis is the ability to selectively control the crystalline phase of the resulting titanium dioxide (TiO₂). TiO₂ exists in three main polymorphs: anatase, rutile, and brookite, each with distinct properties. The selective formation of a pure phase is crucial for many applications.

The reaction conditions during hydrothermal synthesis play a pivotal role in determining which TiO₂ phase is formed. Key factors include the pH of the solution and the presence of specific co-reagents or additives.

Influence of pH: The pH of the reaction medium can direct the formation of different phases. Research using a water-soluble titanium complex with lactic acid as a ligand demonstrated that anatase-type TiO₂ was obtained when the reaction was carried out in a nitric acid solution (acidic pH) or in pure water (neutral pH). nih.govacs.org In contrast, when the same precursor was treated in an ammonia (B1221849) solution (basic pH), brookite-type TiO₂ was formed. nih.govacs.org Similarly, studies have shown that at the beginning of a hydrothermal process at basic pH, an amorphous hydrated TiO₂ with an anatase-like structure can form, which then transforms into brookite with prolonged reaction time. researchgate.net

Influence of Additives: The addition of certain chemicals can selectively promote the growth of a specific phase. In one study, single-phase brookite TiO₂ was controllably synthesized via a hydrothermal method using titanium chloride (TiCl₄), sodium lactate, and urea. x-mol.net In this system, sodium lactate acted as a crucial complexing agent, while the concentration of urea was found to determine the resulting crystalline structure. x-mol.net Another study showed that varying the concentration of ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄) in a hydrothermal synthesis with a this compound complex and urea allowed for the selective formation of pure brookite (no phosphate), pure anatase (Ti:P ratio of 1:0.5), or layered titanium phosphates at higher phosphate concentrations. mdpi.com

The ability to direct the synthesis towards a specific TiO₂ polymorph is a powerful tool for materials scientists, enabling the production of tailored photocatalysts and other functional materials.

| Precursor System | pH/Additive | Resulting TiO₂ Phase |

| This compound complex nih.govacs.org | Nitric acid solution or Water | Anatase |

| This compound complex nih.govacs.org | Ammonia solution | Brookite |

| TiCl₄ + Sodium lactate + Urea x-mol.net | Urea concentration varied | Single-phase Brookite |

| This compound complex + Urea mdpi.com | No phosphate | Brookite |

| This compound complex + Urea mdpi.com | Ti:NH₄H₂PO₄ ratio = 1:0.5 | Anatase |

Spectroscopic and Structural Elucidation of Titanium Lactate Complexes

Solution-Phase Chemical Equilibrium and Speciation of Titanium Lactate (B86563)

In aqueous solutions, titanium lactate exists in a dynamic equilibrium involving various species. The commercially available precursor, titanium(IV) bis(ammonium lactate)dihydroxide (TiBALDH), is not a single entity but rather a complex mixture. rsc.org This equilibrium is sensitive to factors such as concentration, time, pH, and the presence of other ions. rsc.orgrsc.orgrsc.org

Research has shown that in solution, TiBALDH exists in equilibrium with mononuclear and oligonuclear species. nih.govresearchgate.net One of the key mononuclear species identified is ammonium (B1175870) tris-lactato-titanate, (NH₄)₂[Ti(Lactate)₃]. nih.govresearchgate.net This species coexists with oligonuclear structures, such as the proposed [Ti₄O₄(lactate)₈]⁸⁻, and even TiO₂ nanoparticles capped with lactate ligands. rsc.orgnih.govresearchgate.net The presence of stable aqueous titanium species, including mononuclear titanium carboxylates like TiL₃ (where L can be lactate), has also been noted. slu.se The equilibrium can be influenced by the polarity of the solvent; for instance, less polar solvents can shift the equilibrium towards the formation of nano-TiO₂. nih.govresearchgate.net

| Species Name | Chemical Formula | State of Matter | Key Characteristics |

| Ammonium tris-lactato-titanate | (NH₄)₂[Ti(Lactate)₃] | Solution | A mononuclear complex in equilibrium with other species. nih.govresearchgate.net |

| Tetranuclear oxo-lactato-titanate | [Ti₄O₄(lactate)₈]⁸⁻ | Proposed in Solution | An oligonuclear species suggested to be present in TiBALDH solutions. rsc.org |

| Lactate-capped Titania Nanoparticles | TiO₂-(lactate)ₓ | Solution | Formed in equilibrium with soluble this compound complexes. nih.govresearchgate.net |

In concentrated solutions of TiBALDH, intermolecular interactions become significant, leading to polymerization and self-assembly. rsc.orgrsc.org Dilution of concentrated solutions (e.g., 2.078 M) results in a decrease in particle size, suggesting the reversible formation of polymers of this compound complexes. rsc.orgrsc.org This equilibrium is reported to be slow, taking approximately 10 hours to be reached after dilution. rsc.org

In these concentrated environments, lactate ligands may promote the formation and growth of micelles templated by self-assembly of ligands (MTSALs). rsc.orgrsc.org This behavior, akin to a vitreous transition seen in polymers, can lead to an increase in viscosity upon re-concentration, making complete solvent evaporation difficult. rsc.orgrsc.org The formation of these micelle-type arrangements is thought to involve hydrogen bonding and can be influenced by the presence of other molecules like peptides. researchgate.net

Solid-State Crystallographic Analysis of this compound Compounds

In the solid state, this compound complexes have been successfully characterized using single-crystal X-ray diffraction. One such compound, diammonium tris(2-hydroxypropionato)titanate(IV), or ammonium trilactatotitanate(IV), ((NH₄)₂[Ti(C₃H₄O₃)₃]), has been prepared in crystalline form. researchgate.net

Crystallographic data reveals that this compound crystallizes in the cubic system with the space group P2₁3. researchgate.net The absence of nonbonded functional groups in this structure limits the potential for oligomer formation, a contrast to other titanium complexes like citratoperoxotitanates. researchgate.net Another species reported from a single-crystal study as being present in TiBALDH is (NH₄)₈Ti₄O₄(lactate)₈·4H₂O. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Feature |

| (NH₄)₂[Ti(C₃H₄O₃)₃] | Cubic | P2₁3 | Mononuclear complex with no nonbonded functional groups, restricting oligomerization. researchgate.net |

| (NH₄)₈Ti₄O₄(lactate)₈·4H₂O | - | - | An oligonuclear species identified in the solid state from TiBALDH. researchgate.net |

Advanced Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to elucidate the structure and bonding within this compound complexes.

¹H and ¹³C NMR spectroscopy are powerful tools for studying the coordination of lactate ligands to the titanium center in solution. ontosight.ai For instance, the formation of the water-soluble and stable mononuclear titanium complex with three lactate ligands can be identified by characteristic peaks in both ¹H and ¹³C NMR spectra. researchgate.net In one study, the appearance of a quartet at 4.97 ppm and a doublet at 1.26 ppm in the ¹H-NMR spectrum, along with peaks at 188.4, 82.2, and 19.9 ppm in the ¹³C-NMR spectrum, were assigned to the [Ti(Lactate)₃]²⁻ complex. researchgate.net Solid-state ¹³C MAS-NMR spectroscopy has also been used to analyze the coordination modes, with peaks around 189.1 and 183.0 ppm attributed to carboxylate carbons coordinated to titanium. researchgate.net

FTIR spectroscopy provides valuable information about the functional groups present in this compound complexes and their coordination to the metal center. ontosight.ai The technique operates on the principle that molecular bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes. mdpi.com

In the context of this compound, the coordination of the lactate ligand is confirmed by shifts in the characteristic vibrational bands of the carboxylate group. researchgate.net For uncoordinated lactic acid, the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching modes appear at distinct wavenumbers. researchgate.net Upon coordination to titanium, these bands shift, and the absence of bands for non-chelated lactic acid indicates complete coordination. researchgate.net The analysis of FTIR spectra helps to confirm the deprotonation of the carboxylic acid and its binding to the titanium ion. researchgate.net

| Spectroscopic Technique | Information Gained | Key Findings for this compound |

| NMR Spectroscopy | Elucidates ligand coordination environment and identifies different species in solution. ontosight.aiacs.org | Confirmed the formation of mononuclear [Ti(Lactate)₃]²⁻ complexes and characterized coordination modes in the solid state. researchgate.netresearchgate.net |

| FTIR Spectroscopy | Identifies functional groups and analyzes their bonding to the metal center. mdpi.comupi.edu | Showed shifts in carboxylate stretching frequencies upon coordination to titanium, confirming chelation. researchgate.net |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a powerful tool for obtaining a "vibrational fingerprint" of molecules by detecting their characteristic vibrational energy levels. scielo.brresearchgate.net In the context of this compound and its derivatives, this technique provides detailed structural information. For instance, in studies involving the hydrothermal treatment of this compound complexes to form titanium phosphates, Raman spectroscopy has been crucial for characterizing the resulting products. researchgate.netmdpi.com

In the analysis of a layered titanium phosphate (B84403), Ti₂O₂H(PO₄)[(NH₄)₂PO₄]₂, prepared from a this compound complex, specific Raman bands were assigned to the vibrations of Ti-O and P-O groups. The bands at 178 cm⁻¹ and 418 cm⁻¹, along with a shoulder at 234 cm⁻¹, are attributed to the asymmetric stretching vibrations of the Ti-O groups, while the band at 418 cm⁻¹ also corresponds to the symmetric stretching of the Ti-O bond. mdpi.com This detailed analysis helps in understanding the structural arrangement of the TiO₆ octahedra and PO₄ tetrahedra within the layers of the material. mdpi.com

Furthermore, in studies of biohybrid composites involving titanium(IV) bis(ammonium lactate)dihydroxide (TiBALDH), Fourier-transform infrared (FTIR) spectroscopy, a technique complementary to Raman, has revealed shifts in vibrational frequencies that indicate interactions at the molecular level. acs.org For example, Ti-(lactate) vibrations were observed around 868 cm⁻¹ and Ti-O-Ti vibrations around 775 cm⁻¹. acs.org Changes in these peak positions with varying pH in the presence of proteins suggest a modification of the chemical environment at the biohybrid interfaces. acs.org

The Raman spectrum of lactic acid itself shows distinct peaks between 700 and 1500 cm⁻¹, with a principal peak around 830 cm⁻¹, which has been used to detect its presence in biological tissues. scielo.br This foundational knowledge of the lactate spectrum aids in interpreting the more complex spectra of its titanium complexes.

| Compound/Vibration | Wavenumber (cm⁻¹) | Technique | Assignment | Reference |

| Ti₂O₂H(PO₄)[(NH₄)₂PO₄]₂ | 178, 234 (shoulder) | Raman | Asymmetric Ti-O stretching | mdpi.com |

| Ti₂O₂H(PO₄)[(NH₄)₂PO₄]₂ | 418 | Raman | Asymmetric & Symmetric Ti-O stretching | mdpi.com |

| TiBALDH | ~868 | FTIR | Ti-(lactate) vibrations | acs.org |

| TiBALDH | ~775 | FTIR | Ti-O-Ti vibrations | acs.org |

| Lactic Acid | ~830 | Raman | Principal peak | scielo.br |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. thermofisher.com The analysis depth is typically limited to the top 10 nanometers of a surface. thermofisher.com

For titanium-based materials, XPS is instrumental in characterizing the surface oxide layer. High-resolution spectra of the Ti 2p region can distinguish between different oxidation states of titanium, such as Ti(0), Ti(II), Ti(III), and Ti(IV). xpsfitting.com Typically, the Ti 2p spectrum shows two peaks, Ti 2p₃/₂ and Ti 2p₁/₂, due to spin-orbit splitting. For TiO₂, the Ti 2p₃/₂ peak is found at a binding energy of approximately 458.6 eV, and the Ti 2p₁/₂ is at a higher binding energy. xpsfitting.comsemanticscholar.org The presence of these peaks confirms the existence of an intact TiO₂ layer on titanium surfaces. semanticscholar.org

In studies of titanium surfaces treated with various chemical agents, XPS analysis reveals the typical surface elements of titanium, oxygen, and carbon. semanticscholar.orgnih.gov The carbon C 1s peak, often from adventitious carbon contamination, is commonly used for charge correction, setting its binding energy to around 285.0 eV. semanticscholar.orgicm.edu.pl XPS can also detect elements from surface modifications or anchored molecules. For example, in a study where a catechol-based linker was used to anchor films onto a titanium surface, a peak at 533.4 eV corresponding to a carboxylic acid was identified, confirming the successful fixation. researchgate.net

The technique is also quantitative, allowing for the determination of the atomic percentage of each element on the surface. researchgate.net This capability is crucial for understanding the surface chemistry of functionalized titanium materials intended for biomedical applications. researchgate.net

| Species | Peak | Binding Energy (eV) | Reference |

| Ti(IV) (as TiO₂) | Ti 2p₃/₂ | 458.6 | xpsfitting.comsemanticscholar.org |

| Ti(IV) (as TiO₂) | Ti 2p₁/₂ | 464.5 | semanticscholar.org |

| Ti Metal (Ti⁰) | Ti 2p₃/₂ | 453.7 | xpsfitting.com |

| Ti(II) | Ti 2p₃/₂ | 455.4 | xpsfitting.com |

| Ti(III) | Ti 2p₃/₂ | 457.2 | xpsfitting.com |

| Adventitious Carbon | C 1s | ~285.0 | semanticscholar.orgicm.edu.pl |

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a material and to determine its optical properties, such as absorbance and reflectance. In the context of titanium compounds, particularly TiO₂, this technique is used to assess their photo-energetic absorption.

Materials derived from this compound, such as nanocrystalline anatase and brookite, are characterized by their UV-Vis spectra to determine properties like their optical band gap. researchgate.net TiO₂ generally shows strong absorption in the UV range from 200 to 400 nm, which is indicative of its potential for photocatalytic activity under light radiation. nih.gov For instance, a study on PLGA-TiO₂ nanocomposites showed a strong absorption in this range. nih.govresearchgate.net

When titanium dioxide is treated with various additives, including sodium lactate or lactic acid, UV-Vis reflectance spectra can reveal changes in the material's surface and optical properties. researchgate.net These changes are important for applications where specific light absorption or reflection characteristics are desired, such as in cosmetic pigments. mdpi.comresearchgate.net The spectra can indicate the formation of new surface layers, like titanium phosphate, which can alter the photocatalytic activity of the original TiO₂. researchgate.net Furthermore, the UV-Vis spectrum of a this compound precursor solution itself can be monitored to understand its stability and equilibrium with TiO₂ nanoparticles in aqueous media. rsc.orgrsc.org

| Material | Absorption Range (nm) | Key Features | Reference |

| TiO₂ | 200 - 400 | Strong UV absorption, indicative of photo-activity | nih.gov |

| PLGA-TiO₂ Nanocomposite | 200 - 400 | Broad absorption, masks distinct TiO₂ bands, suggesting encapsulation | nih.govresearchgate.net |

| PLGA | 265, 338 | Distinct absorption bands | nih.gov |

Morphological and Microstructural Characterization

The physical form and crystalline nature of this compound-derived materials are critical to their function. Electron microscopy and X-ray diffraction are the primary techniques used for this level of characterization.

Electron Microscopy (SEM, TEM) for Nanostructure Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology, size, and arrangement of nanostructures. nih.gov SEM provides high-resolution images of a sample's surface, revealing its topography, while TEM allows for the visualization of the internal structure of a material with sub-nanometer resolution. nih.govresearchgate.net

In research involving this compound as a precursor, these techniques are used to characterize the resulting nanomaterials. For example, after hydrothermal treatment of a this compound complex, SEM and TEM are used to examine the microstructure of the synthesized titanium phosphate or TiO₂ nanoparticles. mdpi.comresearchgate.net These analyses can reveal the formation of structures like nanosheets, nanorods, or nanoparticles of specific sizes and shapes. researchgate.net For instance, TEM analysis of TiO₂ nanoparticles formed from the decomposition of a this compound precursor in acidic solutions showed monodisperse particles of approximately 5 nm. rsc.orgrsc.org In another study, TEM and high-resolution TEM (HRTEM) were used to characterize brookite TiO₂ nanosquares. researchgate.net

These microscopy techniques are not only for visualization but also for quantitative analysis. Particle size and size distribution can be determined from the images, which is crucial as the properties of nanomaterials are often size-dependent. rsc.orgresearchgate.net Furthermore, when combined with techniques like Energy-Dispersive X-ray Spectroscopy (EDX), electron microscopy can provide elemental composition analysis of the observed nanostructures. mdpi.comwiley.com

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structure Refinement

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in a material and for determining its atomic and molecular structure. forcetechnology.comwikipedia.org Each crystalline material produces a unique diffraction pattern, which acts as a fingerprint for identification. forcetechnology.com

When this compound is used as a precursor in hydrothermal synthesis, XRD is essential for identifying the resulting crystalline phases of titanium dioxide (such as anatase, rutile, or brookite) or titanium phosphate. mdpi.comresearchgate.net For example, in a synthesis aimed at producing layered titanium phosphate, XRD patterns confirmed the formation of Ti₂O₂H(PO₄)[(NH₄)₂PO₄]₂ and allowed for the calculation of its unit cell parameters. mdpi.com The obtained parameters (a = 6.3946(2) Å, b = 10.1160(5) Å, and c = 10.8661(1) Å, space group Pmna) were in good agreement with literature values, confirming the structure. mdpi.com

XRD is also used for structure refinement, providing detailed information about bond lengths, bond angles, and atomic positions. creative-biostructure.com A single-crystal X-ray diffraction study of diammonium tris(2-hydroxypropionato)titanate(IV), a crystalline form of a this compound complex, revealed that it crystallizes in the cubic system with a unit cell parameter of a = 11.649(4) Å and space group P2₁3. researchgate.net This level of detail is crucial for understanding the coordination chemistry of the titanium center. researchgate.net Furthermore, XRD can distinguish between crystalline and amorphous materials, a key factor in material properties. nih.gov

| Compound | Crystal System | Space Group | Unit Cell Parameter (a) | Reference |

| (NH₄)₂[Ti(C₃H₄O₃)₃] | Cubic | P2₁3 | 11.649(4) Å | researchgate.net |

Computational Chemistry and Molecular Modeling of this compound Systems

Computational chemistry and molecular modeling provide powerful theoretical insights into the structure, stability, and interactions of this compound complexes at the atomic level. These methods complement experimental data by offering a detailed view of molecular conformations and binding mechanisms that can be difficult to observe directly.

Molecular dynamics (MD) simulations are a key tool in this area. They have been used to study the interactions between titanium dioxide surfaces and various biomolecules, which is relevant as this compound is often a precursor to TiO₂. scispace.com These simulations require accurate force fields that can correctly describe the interactions between the atoms of the TiO₂ surface, water molecules, and the organic ligands like lactate. scispace.com

Metadynamics, an enhanced sampling simulation method, has been employed to study the stable conformations of hydroxylate ions, including lactate, on different crystallographic planes of TiO₂ rutile. scispace.com Such studies provide insights into the anisotropy of adsorption, revealing how the molecule orients itself on different surfaces. scispace.com

Quantum mechanical calculations can be used to determine the electronic structure and properties of this compound complexes. These calculations can help in understanding the nature of the bonding between the titanium ion and the lactate ligands.

The combination of experimental results from techniques like XRD and spectroscopy with computational modeling allows for a more complete and refined understanding of the system. For instance, while XRD can provide the average atomic positions in a crystal, molecular modeling can explore the dynamic behavior and interactions of the complex in different environments, such as in aqueous solution, where species like [Ti(lactate)₃]²⁻ can exist in equilibrium with other forms. rsc.orgresearchgate.net This integrated approach is crucial for designing new materials and for understanding the mechanisms of formation of TiO₂ nanoparticles from this compound precursors. researchgate.net

Prediction of Molecular Geometries and Chelation

The geometry of this compound complexes is primarily dictated by the coordination of the lactate ligand to the central titanium (IV) ion. Lactic acid, being an α-hydroxy acid, acts as a bidentate chelating agent, significantly influencing the structure of the resulting complex.

The coordination of three bidentate lactate ligands creates a six-coordinate environment around the titanium center, resulting in a distorted octahedral geometry. researchgate.netrsc.org The Ti-O bond distances have been determined, with the bond to the alkoxide oxygen from the deprotonated hydroxyl group being shorter (and thus stronger) at approximately 1.85 Å, while the Ti-O bond to the single-bound oxygen atom in the carboxylate group is longer, around 2.05 Å. researchgate.net

Spectroscopic methods provide corroborating evidence for this chelation mode. In ¹³C NMR spectroscopy, the chemical shifts confirm the complete deprotonation of the alcoholic -OH group upon coordination to the titanium center. acs.org Infrared (IR) and Raman spectroscopy also support the determined structure, showing characteristic bands for the coordinated carboxylate and alkoxide groups. nih.govacs.org

A commercially significant this compound compound is Titanium(IV) bis(ammonium lactato)dihydroxide (TiBALDH). mdpi.com In the solid state, it has been identified as an octanuclear oxo-complex, with the formula (NH₄)₈[Ti₄O₄(Lactate)₈]·4H₂O. researchgate.net However, its behavior in solution is more complex, involving equilibria with other species. researchgate.net

Below is a table summarizing the crystallographic data for Diammonium tris(L-lactato)titanate(IV) trihydrate.

| Parameter | Value | Reference |

| Chemical Formula | (NH₄)₂[Ti(L-C₃H₄O₃)₃]·3H₂O | researchgate.net |

| Crystal System | Cubic | nih.govacs.org |

| Space Group | P2₁3 | nih.govacs.org |

| Unit Cell Parameter (a) | 11.649(4) Å | nih.govacs.org |

| Molecules per unit cell (Z) | 4 | nih.govacs.org |

Simulation of Solution-Phase Behavior

The behavior of this compound complexes in aqueous solutions is characterized by dynamic coordination equilibria. researchgate.netmdpi.com This is particularly evident with the precursor TiBALDH, which is often used for the biomimetic synthesis of titanium dioxide (TiO₂) because it is soluble in water with no immediate, apparent hydrolysis. researchgate.netrsc.org

Studies have shown that TiBALDH is not a simple monomeric species in solution but exists in equilibrium with other this compound complexes and TiO₂ nanoparticles. rsc.org Specifically, the solid (NH₄)₈[Ti₄O₄(Lactate)₈] dissolves in water and establishes an equilibrium with the mononuclear tris-lactato-titanate complex, (NH₄)₂[Ti(Lactate)₃], and nanocrystalline TiO₂. researchgate.netmdpi.com The position of this equilibrium is sensitive to both the concentration and the pH of the solution. rsc.org For instance, diluting a TiBALDH solution causes a shift in the equilibrium that favors the formation of more TiO₂ nanoparticles. rsc.org This equilibrium is reversible and can take several hours to be established. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring these solution-phase dynamics. Researchers have observed the appearance of new peaks in the ¹H and ¹³C NMR spectra of TiBALDH solutions over time, which correspond to the formation of the stable, water-soluble [Ti(Lactate)₃]²⁻ complex. researchgate.net

While comprehensive computational simulations of the entire solution-phase behavior of this compound are complex, computational studies on related systems provide valuable insights. researchgate.netmdpi.com Quantum chemical calculations have been used to support experimental findings in similar metal-ligand systems, helping to elucidate coordination modes and structural parameters. hzdr.de For titanium complexes, computational approaches have been used to study aspects like the binding of ligands to titanium oxide surfaces and to explore reaction mechanisms. researchgate.netmdpi.com These computational tools, in tandem with experimental data, are essential for building a complete picture of the speciation and transformation of this compound in solution.

Mechanistic Investigations of Titanium Lactate Reactivity and Stability

Hydrolytic and Condensation Reaction Pathways of Titanium Lactate (B86563) Precursors

Titanium(IV) bis(ammonium lactate) dihydroxide (TiBALDH) is a common water-soluble precursor for titanium lactate complexes. researchgate.netresearchgate.netrsc.org While often considered stable in aqueous solutions, it exists in a complex equilibrium involving multiple species. researchgate.netrsc.org Evidence suggests that in solution, TiBALDH is not a simple monomeric species but rather coexists as various complexes, including [Ti₄O₄(lactate)₈]⁸⁻ and [Ti(lactate)₃]²⁻, in equilibrium with TiO₂ nanoparticles. rsc.orgresearchgate.net

The formation of the Ti-O-Ti bond network, fundamental to the generation of titanium dioxide, proceeds through hydrolysis and condensation reactions. units.it The hydrolysis step involves the formation of titanium aquo, hydroxo, or oxo complexes. units.it This is followed by condensation, where two or more of these complexes react to form Ti-O-Ti linkages, which are the building blocks of the final oxide structure. units.itscholaris.ca The removal of lactate groups from the titanium center is a key step that allows for the subsequent formation of these Ti-O-Ti bonds through nucleation and growth, ultimately leading to TiO₂ particles. scholaris.ca

Influence of Environmental Parameters on this compound Chemical Stability

The chemical stability of this compound is intricately linked to several environmental factors, which can shift the existing equilibria and direct the reaction pathways toward specific products.

The pH of the aqueous medium is a critical parameter influencing the stability and transformation of this compound. researchgate.netrsc.org At acidic pH values, the chemical equilibrium tends to favor soluble Ti(IV) species, and while nanoparticle size may remain small (around 5 nm), the solubility of TiO₂ can be affected. rsc.org In acidic conditions, monodisperse anatase nanoparticles have been observed. researchgate.netresearchgate.netrsc.org

Conversely, basic pH conditions promote condensation reactions. researchgate.netresearchgate.netrsc.org An increase in pH leads to a decrease in the amount of soluble Ti(IV) as it reacts to form insoluble TiO₂. rsc.org This can result in an increase in particle size and, at sufficiently high pH and concentration, the formation of a gel containing anatase nanoparticles. researchgate.netrsc.org The pH at which gel formation occurs is dependent on the concentration of the TiBALDH precursor. rsc.org Studies have shown that lactic acid can cause corrosion of microcrystalline titanium across a wide pH range from 1.0 to 8.5. researchgate.net

The interaction with other molecules can also be pH-dependent. For example, in biohybrid films of beta-lactoglobulin and TiBALDH, the vibrational frequencies of Ti-(lactate) ligands shift in a pH-dependent manner, indicating changes at the biohybrid interface. acs.org

Table 1: Effect of pH on this compound (TiBALDH) Solutions

| pH Condition | Observed Effect on this compound Solution | Resulting Nanoparticle Characteristics | Reference(s) |

| Acidic (e.g., pH 4.0) | Increased soluble Ti(IV) content. | Monodisperse anatase nanoparticles (~5 nm). | rsc.org |

| Neutral | Equilibrium between this compound complexes and TiO₂ nanoparticles. | Stable nanoparticles (~5.2 ± 1.7 nm after dilution). | rsc.org |

| Basic (e.g., pH 8.5) | Decreased soluble Ti(IV) content, promotion of condensation. | Increased particle size, potential for gel formation with anatase nanoparticles. | rsc.org |

The presence of specific ions can significantly impact the stability and reactivity of this compound. Phosphate (B84403) ions, in particular, have been shown to react rapidly with TiBALDH. rsc.orgrsc.orgresearchgate.net This reactivity is so pronounced that phosphate buffers are recommended to be avoided in the biomineralization synthesis of TiO₂ using this precursor. rsc.orgresearchgate.net The reaction with phosphate can occur even if the phosphate source is from molecules like DNA. rsc.orgrsc.org

In contrast, neutral salts such as sodium sulfate (B86663) (Na₂SO₄), sodium nitrate (B79036) (NaNO₃), and sodium chloride (NaCl) have been found to have no significant influence on the equilibrium of TiBALDH solutions. rsc.org High ionic strength, however, has been shown in other titanium-based systems to delay precipitation and favor heterogeneous nucleation on surfaces. nih.gov

The equilibrium in aqueous solutions of this compound precursors is not instantaneous and exhibits time-dependent behavior. rsc.org When a concentrated solution of TiBALDH is diluted, it can take approximately 10 hours for the system to reach a new equilibrium state, characterized by smaller, stable particle sizes. rsc.orgrsc.orgresearchgate.net This suggests a reversible polymerization process of the this compound complexes. rsc.orgresearchgate.net This time-dependent nature must be considered when using this compound as a precursor to ensure reproducibility in synthesis processes. rsc.org

Chelation Dynamics and Ligand Exchange Processes Involving Lactate

Lactate acts as a chelating ligand, binding to the titanium center and influencing its reactivity. The lactate ligand can be removed from the titanium, allowing for the formation of Ti-O-Ti linkages, a crucial step in the synthesis of TiO₂ particles. scholaris.ca This process can be influenced by acid/base catalysis. scholaris.ca It is believed that a layer of lactic acid can adsorb onto the surface of the newly formed titanium dioxide particles. scholaris.ca

In aqueous solutions, lactate complexes may not exist simply as monomers but can form micelles through the self-assembly of ligands, which can hinder the condensation reactions between titanium centers. researchgate.net Molecular dynamics simulations have been used to study the stable conformations of lactate ions at the surfaces of rutile TiO₂ crystals, indicating that the conformation where the COO⁻ group is oriented toward the rutile surface is the most stable. scispace.comacs.org

The chirality of the lactate ligand can play a role in directing the synthesis of materials. Chiral titanium complexes with lactate-type ligands have been explored for asymmetric reactions, although their dynamic behavior in solution can sometimes lead to low enantioselectivity. researchgate.net The use of chiral ligands is a known strategy for creating chiral superstructures. mdpi.com In the context of ansa-titanocene derivatives, the complex formation between a chiral titanocene (B72419) and a binaphtholate ligand was found to be highly stereoselective, proceeding only when both components have the same sense of chirality. uni-konstanz.de This highlights the potential for chiral ligands like lactate to enforce stereochemical control during complex formation and subsequent material synthesis.

Interactions with Macromolecular and Biomolecular Templates

The reactivity of this compound complexes extends to controlled interactions with macromolecular and biomolecular templates, a cornerstone of synthetic biomineralization. This approach harnesses the principles of biology to direct the formation of inorganic structures with tailored properties. The water-solubility and stability of this compound precursors, particularly titanium(IV) bis(ammonium lactate)dihydroxide (TiBALDH), make them ideal candidates for these aqueous-based, bio-inspired syntheses. researchgate.netrsc.orgresearchgate.netrsc.org In these processes, biomolecules or synthetic polymers act as scaffolds, guiding the nucleation and growth of titanium dioxide (TiO2) from the lactate complex.

Templated Growth in Synthetic Biomineralization

Synthetic biomineralization leverages the intricate structures and functionalities of biological macromolecules to dictate the morphology, crystal phase, and assembly of inorganic materials under mild conditions. reading.ac.uk this compound serves as a versatile precursor in this field, enabling the formation of titania nanostructures that would be difficult to achieve through conventional high-temperature or extreme pH methods. researchgate.net The process generally involves the hydrolysis and condensation of the this compound precursor in the presence of a template, which can range from proteins and peptides to complex polymer architectures. researchgate.netacs.org

The choice of template is critical, as its chemical and physical properties, such as charge distribution, secondary structure, and self-assembly behavior, directly influence the resulting titania structure. researchgate.netosti.gov For instance, the electrostatic interactions between a positively charged peptide and the negatively charged titanium precursor can facilitate nucleation. researchgate.net Furthermore, the pH of the reaction medium plays a pivotal role, affecting both the charge of the biomolecular template and the speciation and reactivity of the this compound complex. osti.govacs.org

Detailed Research Findings:

A significant body of research has explored the use of various templates to direct the mineralization of titania from this compound precursors. These studies have provided insights into the mechanisms of templated growth and demonstrated the ability to control the properties of the final material.

One pioneering approach involved the use of silicatein, an enzyme, to catalyze the hydrolysis and polycondensation of a water-stable this compound, leading to the formation of titanium dioxide. researchgate.net This biocatalytic route yields TiO2 with distinct structural characteristics compared to that formed by alkali catalysis or thermal pyrolysis from the same precursor. researchgate.net

Further investigations have employed engineered proteins and synthetic peptides. For example, peptides identified through phage display have been shown to effectively mineralize anatase nanoparticles from TiBALDH at room temperature. scielo.org.mx The specific amino acid sequence of the peptide influences its biomineralization activity, with certain residues playing key roles in the interaction with the titanium precursor. scielo.org.mx In one study, fusing a silica-binding peptide (Car9) to a fluorescent protein enhanced the precipitation of titania from a TiBALDH solution. osti.govresearchgate.net The resulting material was predominantly amorphous but contained nanocrystalline inclusions of anatase and TiO2(B). osti.gov Notably, mutations in the peptide that altered its self-assembly properties could tune the phase composition of these nanocrystals. osti.gov

| Template | Key Feature | Resulting Predominant Crystalline Phase | Reference |

|---|---|---|---|

| sfGFP-Car9 | Drives protein oligomerization | ~80% TiO2(B) | osti.gov |

| sfGFP-Car9 (K8AK11A mutant) | Impaired oligomerization, "electrostatic" mutant | ~65% Anatase | osti.gov |

| sfGFP-Car9 (R4QR12Q mutant) | Impaired oligomerization, "electrostatic" mutant | Higher content of anatase nanocrystals | osti.gov |

| sfGFP-Car9 (F6A mutant) | Affects SBP structure, not oligomerization | ~70% TiO2(B) | osti.gov |

| sfGFP-Car9 (P9AG10A mutant) | Affects SBP structure, not oligomerization | ~70% TiO2(B) | osti.gov |

Beyond peptides and proteins, synthetic macromolecular structures have also been successfully used as templates. Core-shell-corona cylindrical polymer brushes, for example, have been employed as soft templates for the synthesis of one-dimensional titania hybrid nanotubes. acs.org The cationic shell of the polymer brush complexes with the negatively charged this compound precursor (TALH), acting as a nanoreactor for the controlled hydrolysis and condensation into crystalline TiO2. acs.org Similarly, cellulose (B213188) nanocrystals (CNXL) have been used as a template to create porous anatase titania. researchgate.net The interaction between the hydroxyl groups of the cellulose and the this compound precursor leads to the formation of a composite material, which upon calcination yields a porous titania structure with a high specific surface area. researchgate.net

| Template | Precursor | Resulting Structure | Key Findings | Reference |

|---|---|---|---|---|

| Cylindrical Polymer Brushes (CPBs) | Titanium(IV) bis(ammonium lactate) dihydroxide (TALH) | Anatase Hybrid Nanotubes | The cationic shell of the CPB acts as a nanoreactor for TALH hydrolysis, yielding uniform 1D nanotubes. | acs.org |

| Cellulose Nanocrystals (CNXL) | Titanium(IV) bis(ammonium lactate)dihydroxide (Tyzor-LA) | Porous Anatase Titania | Interaction between Tyzor-LA and CNXL hydroxyl groups forms a composite. Calcination at 500 °C yields porous anatase with a specific surface area of 170–200 m²/g. | researchgate.net |

| Beta-lactoglobulin (β-lg) | Titanium(IV) bis(ammonium lactate)dihydroxide (TiBALDh) | Nanostructured Titania Films | The supramolecular structure of heat-denatured β-lg directs the formation of titania domains. Film porosity is pH-dependent, with the highest porosity (60%) at pH 5. | acs.org |

These examples underscore the versatility of this compound in synthetic biomineralization. The ability to interact with a diverse range of macromolecular and biomolecular templates under mild, aqueous conditions opens up pathways for the rational design and fabrication of advanced titania-based materials with controlled structures and functionalities. rsc.org

Advanced Applications of Titanium Lactate in Materials Science and Engineering

Precursors for Advanced Titanium Dioxide Materials

The utility of titanium lactate (B86563) as a precursor stems from its ability to offer controlled hydrolysis-condensation rates, which is crucial for the synthesis of high-quality TiO₂ materials. rsc.org Unlike more reactive precursors such as titanium alkoxides, the lactate ligands provide a stabilizing effect, allowing for more precise manipulation of the chemical reactions that lead to the formation of TiO₂ networks. This control is fundamental to producing homogeneous materials with desired crystalline structures and morphologies. The commercial reagent TiBALDH is recognized to contain various titanium lactate complex species in equilibrium with TiO₂, a characteristic that can be leveraged to develop novel synthesis routes. cas.czrsc.org

This compound is a key precursor for the controlled synthesis of the primary crystalline polymorphs of TiO₂: anatase, rutile, and brookite. nih.govehisenelectrode.com The selective formation of these phases is critical as each possesses distinct electronic and photocatalytic properties. Research demonstrates that reaction parameters such as pH, temperature, and the presence of additives can be precisely tuned to direct the crystallization towards a specific phase when using this compound precursors.

For instance, hydrothermal methods using titanium bis(ammonium lactate) dihydroxide have been successful in producing anatase/brookite mixtures. nih.gov The use of urea (B33335) as an in-situ source of hydroxide (B78521) ions can influence the resulting phase composition, with higher concentrations favoring the formation of anatase/brookite. nih.gov In acidic solutions, this compound precursors can yield monodisperse anatase nanoparticles, whereas basic conditions tend to promote the formation of gels containing anatase nanoparticles. rsc.org The lactate ligand itself plays a role; lactic acid produced during the hydrolysis of the precursor can adsorb to the surface of growing TiO₂ crystallites, helping to maintain a small particle size.

Studies have systematically varied synthesis conditions to understand their impact on the final crystalline phase, as summarized in the table below.

| Precursor | Method | Key Parameters | Resulting TiO₂ Phase(s) | Source |

| Titanium bis(ammonium lactate) dihydroxide (TALH) | Hydrothermal | High concentration of urea (≥6.0 M) | Anatase/Brookite | nih.gov |

| This compound complex | Hydrothermal | pH 11, Temperature 180°C, 48 hours | Brookite | ehisenelectrode.com |

| Titanium(IV) bis(ammonium lactate)dihydroxide (TiBALDH) | Aqueous solution | Acidic pH | Monodisperse anatase nanoparticles (~5 nm) | rsc.org |

| Titanium(IV) bis(ammonium lactate)dihydroxide (TiBALDH) | Aqueous solution | Basic pH | Gel containing anatase nanoparticles | rsc.org |

| Ammonium (B1175870) oxo-lactato-titanate | Aqueous solution | Room temperature | Crystalline anatase nanoparticles |

Beyond controlling the crystalline phase, this compound precursors are instrumental in developing modified and complex TiO₂ architectures. The precursor's solution chemistry, where it exists in equilibrium with various lactate complexes and small TiO₂ particles, allows for its use in mineralization processes to create structures like large aggregates composed of interconnected spherical nanoparticles. rsc.org

Furthermore, the lactate functional group can be used to directly modify the surface of TiO₂ nanoparticles. In one approach, L-lactic acid oligomers have been successfully grafted onto the surface of TiO₂ nanoparticles. This surface modification alters the particle's interaction with polymer matrices, enabling the production of advanced nanocomposite films.

This compound plays a direct role in the surface engineering of metal oxides. During the synthesis of TiO₂ from precursors like TiBALDH, the resulting nanoparticles are often stabilized by surface-capping lactate ligands. This capping is a form of in-situ surface engineering, preventing particle aggregation and controlling growth.

This phenomenon can be manipulated by altering the solution's chemistry. For example, shifting the equilibrium by adding a less polar solvent, such as ethanol (B145695), can promote the formation of nano-TiO₂. Conversely, the addition of strongly solvating media can revert the process. This controlled surface functionalization is crucial for applications where the interface between the TiO₂ and its environment is critical.

Functional Coatings and Thin Film Fabrication

The controlled reactivity of this compound makes it an excellent candidate for fabricating functional coatings and thin films through methods like sol-gel processing. The stability of the precursor allows for the preparation of stable sols that can be applied to substrates to form uniform, thin layers of TiO₂. These coatings are central to a variety of applications, from biomedical implants to electronic devices. mtmcongress.com

The quality of a precursor is a determining factor in the adhesion and durability of the resulting coating. The use of stable this compound precursors in sol-gel processes facilitates the formation of homogeneous, fine-grained oxide layers. This structural integrity enhances the mechanical interlocking between the coating and the substrate, leading to improved adhesion.

While direct studies focusing solely on this compound's role in adhesion are specific, the principles of coating science suggest that its controlled hydrolysis helps prevent the formation of internal stresses that can lead to cracking and delamination during the drying and calcination stages. Research on sol-gel TiO₂ coatings, a common application for such precursors, consistently shows that good adhesion can be achieved on various substrates, including titanium and its alloys. The ability to form a uniform oxide network is key to this success, a process that is greatly facilitated by the stable chemistry of this compound.

Thin films of specific TiO₂ phases, particularly anatase, are critical components in a range of electrochemical devices, including photoelectrodes for solar cells and water splitting applications. researchgate.netnih.gov The performance of these devices is highly dependent on the morphology, crystallinity, and purity of the TiO₂ film.

This compound is used as a precursor to synthesize the high-quality anatase or mixed-phase TiO₂ nanoparticles required for these applications. rsc.orgnih.gov Once synthesized, these nanoparticles are processed into a paste or slurry, which is then deposited onto a conductive substrate (such as indium tin oxide glass) to form the thin-film electrode. uni-wuppertal.de The choice of precursor is critical, as it influences the final film's morphology, conductivity, and optical properties, which in turn dictate the device's efficiency in charge transfer and resistance to recombination. researchgate.net Therefore, the controlled synthesis capabilities offered by this compound are essential for fabricating high-performance thin films for advanced electrochemical systems.

Catalytic Systems and Polymerization Chemistry

While titanium alkoxides and other titanium complexes are more commonly cited as direct catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone (B156226) to produce biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL), the role of this compound is more nuanced and often involves its use as a stable, water-soluble precursor. dokumen.pubresearchgate.netoup.com The lactate ligand can modify the reactivity and solubility of the titanium center, influencing its catalytic behavior.

Titanium(IV) bis(ammonium lactate) dihydroxide (TiBALDH), a commercially available aqueous solution of a this compound complex, serves as a key water-soluble titanium precursor. dokumen.pubcarbon-spherogels.com This compound is utilized in the synthesis of various titanium-containing materials, where it can act as a precursor to the catalytically active species. dokumen.pub Its stability in aqueous media is a significant advantage, allowing for catalyst systems to be developed under environmentally benign conditions, avoiding the use of volatile organic solvents. dokumen.pub